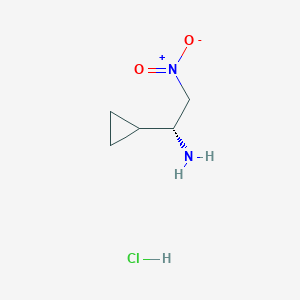

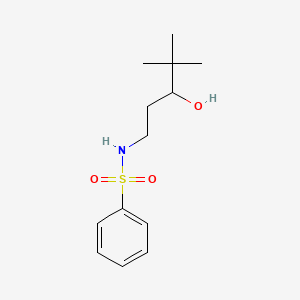

![molecular formula C22H19N5O3 B2552747 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-47-5](/img/structure/B2552747.png)

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical entity that appears to be derived from the isoquinoline-1,3-dione framework. This framework has been utilized in the design of aldose reductase inhibitors (ARIs), which are compounds that can inhibit the reduction of glyceraldehyde by aldose reductase enzyme, a key factor in diabetic complications . The isoquinoline-1,3-dione framework is versatile and can be modified to produce various analogues with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of the isoquinoline-1,3-dione framework as a template. For instance, N'-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid analogues have been synthesized and evaluated for their aldose reductase inhibitory activity . The synthesis process often includes steps such as condensation reactions, isonicotinoylation, and quaternization with alkylating agents, as seen in the production of fused isoquinolines . These methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is a condensed pyrimidine system. This core may be functionalized at position 3 with a piperidin-4-yl group that is further linked to an isoquinoline-1-carbonyl moiety . The structure of related compounds has been confirmed using techniques such as NMR, IR, and UV spectroscopy . These techniques would be essential in analyzing the molecular structure of the compound to confirm its identity and purity.

Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For example, the isoquinoline-1,3-dione derivatives have been shown to react with alkylamides in the presence of oxidizing agents to give aminated products . The pyrido[2,3-d]pyrimidine core could also be susceptible to regioselective amination, as demonstrated in related pyrimidine systems .

Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share a structural resemblance to the compound , have shown these derivatives to be highly sensitive to photodegradation. They are found to be extremely unstable in alkaline mediums, labile in acidic mediums, and stable in neutral mediums. The introduction of certain groups, such as the 1,3,4-tetraisoquinoline group, has been observed to increase susceptibility to photodegradation, while the introduction of a carbonyl group and the tetrafluoromethyl group stabilizes the molecule against hydrolysis and oxidation, also increasing sensitivity to light (Muszalska et al., 2015).

Synthesis and Application in Chemistry

The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from certain precursors has been accomplished with excellent yields, showcasing the compound's versatility in chemical synthesis and potential applications in creating new chemical entities with varied biological activities (Majumdar & Mukhopadhyay, 2003).

Catalyzed Synthesis for Heterocyclic Derivatives

Copper(II)-catalyzed reactions involving acyl bromide, naphthoquinone, and pyridine or isoquinoline have been used to synthesize benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives, highlighting the compound's role in facilitating the synthesis of complex heterocyclic structures that could have significant pharmacological implications (Liu & Sun, 2012).

Novel Synthesis Routes

Research into novel synthesis routes for creating heterocyclic compounds based on isoquinoline-1,3-diones showcases the compound's utility in the development of new therapeutic agents, particularly in the context of antimicrobial and antitumor activities. These studies demonstrate the compound's potential as a key intermediate in synthesizing a wide range of biologically active molecules (Zaki et al., 2019).

Eigenschaften

IUPAC Name |

3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c28-20-17-6-3-10-24-19(17)25-22(30)27(20)15-8-12-26(13-9-15)21(29)18-16-5-2-1-4-14(16)7-11-23-18/h1-7,10-11,15H,8-9,12-13H2,(H,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEJEBYBKIHPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

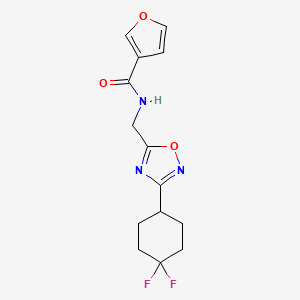

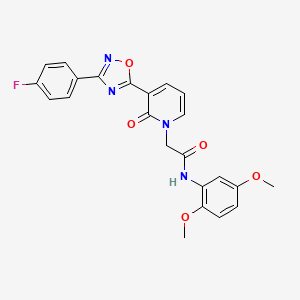

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)

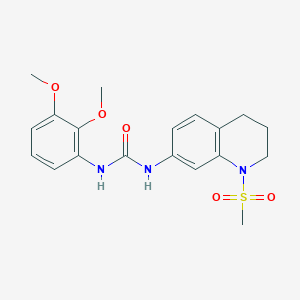

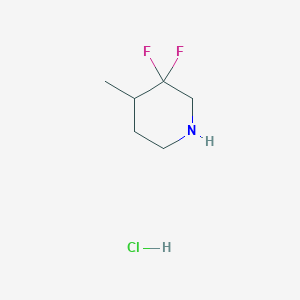

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)

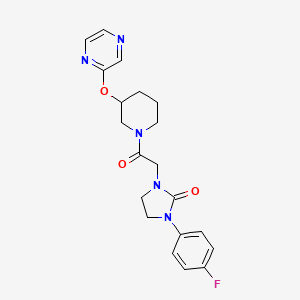

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

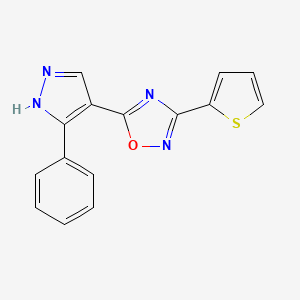

![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)